3-Oxotetracosanoic acid
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Overview
Description
3-oxotetracosanoic acid is a 3-oxo monocarboxylic acid. It derives from a tetracosanoic acid.
Scientific Research Applications
Biotransformation and Metabolic Pathways
Biotransformation by Fungi : A study demonstrated that 3-Oxotetracosanoic acid can undergo biotransformation when exposed to specific fungi, like Absidia glauca, resulting in novel hydroxylated metabolites (Guo, Zhao, & Fang, 2010).
Application in Microbial Transformation : Research indicates the potential use of this compound in microbial transformation processes, leading to the production of derivatives with applications in areas like antimicrobial activity against oral pathogens (Capel et al., 2011).
Pharmaceutical Research and Therapy
Anti-tumor Activity : A derivative of this compound was found to possess significant anti-tumor effects and inhibited the growth of various cancer cell lines, suggesting its potential as an anti-cancer agent (Huang et al., 2006).
Photodynamic Therapy : Novel amphiphilic carboxyl polymeric phthalocyanines derived from this compound were synthesized, showing potential applications in photodynamic therapy, photocatalysis, and photodynamic diagnoses (Zhao et al., 2009).
Environmental Applications
Sorption to Marine Sediments : Studies have shown the sorption characteristics of this compound derivatives like oxolinic acid to different types of marine sediments, important for understanding environmental impacts and behavior of these compounds in marine ecosystems (Pouliquen & Bris, 1996).
Oxidation and Wastewater Treatment : Research on the electrochemical oxidation of derivatives of this compound at boron-doped diamond electrodes offers insights into applications in electroorganic synthesis and wastewater treatment (Iniesta et al., 2001).
Properties
Molecular Formula |
C24H46O3 |
---|---|
Molecular Weight |
382.6 g/mol |
IUPAC Name |
3-oxotetracosanoic acid |
InChI |
InChI=1S/C24H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(25)22-24(26)27/h2-22H2,1H3,(H,26,27) |
InChI Key |
LTCWTQLFMAJHBA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)CC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)CC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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